molecular formula C20H23N3O2S2 B2720823 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1252820-16-8

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2720823
CAS No.: 1252820-16-8
M. Wt: 401.54
InChI Key: ZMFIIHDBQBMQSY-UHFFFAOYSA-N
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Description

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound known for its unique thieno[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple-step organic reactions, starting from readily available starting materials. A common route might include the following steps:

  • Thieno[3,2-d]pyrimidine Formation: : Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving thiophenes and various nitrogen sources under acidic or basic conditions.

  • Functionalization: : Introduction of the oxo and sulfanyl groups through subsequent reactions such as oxidation and nucleophilic substitution.

  • Final Acetamide Formation: : Acetamidation of the resulting intermediate with N-(2-methylphenyl)acetyl chloride under basic conditions to yield the final compound.

Industrial Production Methods: Industrial-scale production typically leverages efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous-flow reactors and high-throughput screening methods are often employed to identify the most effective catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly affecting the sulfanyl and methyl groups.

  • Reduction: : Selective reduction can be achieved using mild reducing agents to modify the oxo functionality.

  • Substitution: : The presence of the sulfanyl and oxo groups allows for various nucleophilic and electrophilic substitution reactions, facilitating further functionalization.

Common Reagents and Conditions:

  • Oxidation: : Utilization of oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid, or potassium permanganate.

  • Reduction: : Employment of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reactions often involve bases or acids to catalyze the substitution processes, such as using sodium hydride or hydrochloric acid.

Major Products:

  • The oxidation products often include sulfoxides and sulfones.

  • Reduction primarily yields alcohols or amines, depending on the site of reduction.

  • Substitution reactions lead to a variety of derivatives with altered pharmacophoric properties.

Scientific Research Applications

Chemistry: : This compound serves as a valuable building block in the synthesis of various heterocyclic compounds and as a precursor in combinatorial chemistry for drug discovery.

Biology: : In biological research, it is studied for its potential bioactivity, including anti-inflammatory, anti-cancer, and antimicrobial properties. It has shown promise in inhibiting specific enzymes and pathways related to disease states.

Medicine: : The compound's structure-activity relationship (SAR) is extensively studied to develop new therapeutic agents, particularly for targeting neurological disorders and metabolic diseases.

Industry: : Beyond medicinal applications, it is utilized in the development of novel materials with unique electronic and photophysical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often binding to active sites of enzymes or receptors. Its mechanism of action may involve:

  • Inhibition of enzyme activity: : Binding to the catalytic site of enzymes, leading to the disruption of metabolic or signaling pathways.

  • Receptor modulation: : Acting as an agonist or antagonist at various receptor sites, thereby altering cellular responses.

  • Pathway involvement: : Modulating key pathways such as apoptosis, inflammation, and cellular proliferation.

Comparison with Similar Compounds

Comparison: : Compared to other thieno[3,2-d]pyrimidine derivatives, 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its unique side chain modifications, which enhance its pharmacological profile.

Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives: : Compounds with different functional groups, such as 2-phenylthieno[3,2-d]pyrimidine.

  • Pyrimidinylthioacetamides: : Similar structures with variations in the acetamide and thio functionalities.

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-13(2)8-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFIIHDBQBMQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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